molecular formula C20H28Br2S2 B1640519 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene CAS No. 214493-03-5

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene

Cat. No.: B1640519
CAS No.: 214493-03-5
M. Wt: 492.4 g/mol
InChI Key: MWUMRWQISLASDX-UHFFFAOYSA-N
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Description

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is a derivative of bithiophene, characterized by the presence of two bromine atoms at the 5,5’-positions and two hexyl groups at the 4,4’-positions. This compound is known for its excellent solubility and is widely used as a building block in the synthesis of semiconducting oligomers and polymers .

Mechanism of Action

Target of Action

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is a derivative of bithiophene . It is primarily used as a building block in the synthesis of semiconducting oligomers and polymers . These materials are the primary targets of the compound, and they play a crucial role in applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs) .

Mode of Action

The compound interacts with its targets through a process of functionalization . It has two bromine groups at the 5,5’-positions and two hexyl groups at the 4,4’-positions . These groups allow for further functionalization, enhancing the solubility of the compound . This property is particularly useful when a specific structure conformation needs to be achieved or film morphology issues need to be addressed .

Biochemical Pathways

The compound is involved in the synthesis of thiophene oligomers/polymers and block copolymers/small molecules . It can be combined with other building blocks such as perylene, triphenylamine, and carbazoles . The resulting materials can be used in various applications, including OFETs and OSCs .

Pharmacokinetics

The compound’s two hexyl groups at the 4,4’-positions enhance its solubility, which could potentially influence its distribution and absorption .

Result of Action

The primary result of the compound’s action is the synthesis of semiconducting oligomers and polymers . These materials have applications in OFETs and OSCs, contributing to the advancement of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene typically involves the bromination of 4,4’-dihexyl-2,2’-bithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted bithiophene derivatives, which can be further used in the synthesis of semiconducting materials and organic electronic devices .

Scientific Research Applications

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is unique due to its combination of bromine atoms and hexyl groups, which provide both reactivity for further functionalization and excellent solubility. This makes it a versatile building block for the synthesis of advanced materials for organic electronics .

Properties

IUPAC Name

2-bromo-5-(5-bromo-4-hexylthiophen-2-yl)-3-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(23-19(15)21)18-14-16(20(22)24-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUMRWQISLASDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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